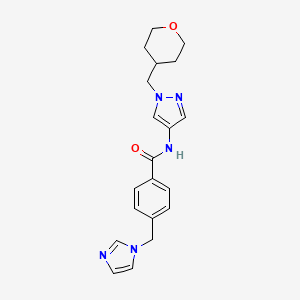

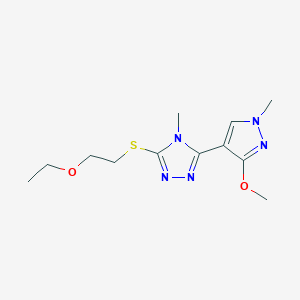

3-((2-ethoxyethyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis and Biological Activities Analysis

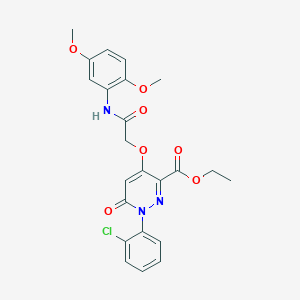

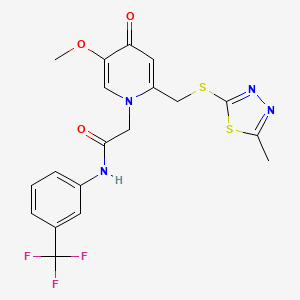

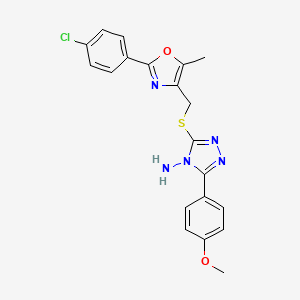

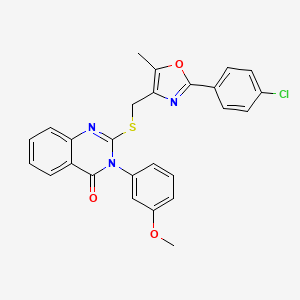

The synthesis of heterocyclic derivatives containing 1,2,4-triazole moieties has been explored, with a focus on compounds that link a 2-pyridyl ring with various other moieties such as thiosemicarbazide, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole. The structures of these derivatives were confirmed using 1H-NMR, 13C-NMR, and MS methods, with further confirmation by X-ray crystallography for selected compounds. These compounds were tested for their biological activities, including antimicrobial and antiviral properties, specifically against HIV-1 .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using spectroscopic methods and X-ray crystallography. The confirmation of the molecular structure is crucial for understanding the potential biological activities of these compounds. The structure-activity relationship can be further explored by comparing the biological activities of these compounds with their confirmed molecular structures .

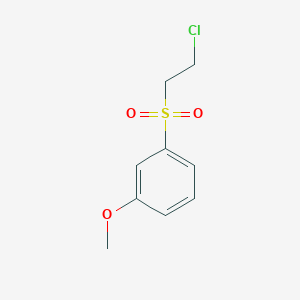

Chemical Reactions Analysis

The synthesis of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazines involved multiple steps, starting from the interaction of diethyloxalate with acetone and progressing through the formation of various intermediates. The final products were obtained by S-alkylation along the triazine fragment. The optimal conditions for these reactions were identified, and the structures of the transformation products were confirmed .

Physical and Chemical Properties Analysis

The physical properties of the synthesized compounds were studied, and the results provided insights into the potential influence of these compounds on the activity of lanosterol-14α-demethylase. This information is valuable for the further search for substances with fungistatic and fungicidal effects. Additionally, virtual studies were conducted to evaluate the biological potential of the compounds, which included docking studies with model enzymes .

Case Studies and Applications

The synthesized compounds have been tested for their biological activities, including antimicrobial and antiviral effects. Some compounds showed promising antifungal activity against A. niger, and further ergosterol inhibition assays suggested that these compounds could potentially be optimized for the treatment of fungal infections. The case studies demonstrate the practical significance and relevance of these compounds in the search for new antimicrobial agents .

科学的研究の応用

Synthesis and Properties

The chemical compound under investigation belongs to a class of substances that exhibit significant potential in the development of pharmacologically active agents due to their complex heterocyclic structures. Research in this area has demonstrated the versatility of pyrazole and 1,2,4-triazole derivatives, providing a foundation for the synthesis of new compounds with enhanced biological activities. One study focused on the synthesis of triazolo[3,4-b][1,3,4]thiadiazoles, highlighting the importance of structural modification to target various biological pathways. The structural combination of heterocycles like 1,2,4-triazole and pyrazole in a single molecule increases the likelihood of interaction with diverse biological targets, suggesting a broad spectrum of potential applications, including antifungal properties (Fedotov et al., 2022).

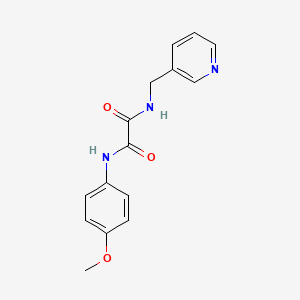

Spectroscopic Characterization and Biological Evaluation

The incorporation of the 1,2,4-triazole and pyrazole rings into Schiff bases has been explored, with findings indicating significant antioxidant and α-glucosidase inhibitory activities. Such compounds are synthesized through reactions involving various esters and primary amines, followed by comprehensive spectroscopic characterization. The observed biological activities underscore the potential therapeutic applications of these compounds, emphasizing the role of structural features in determining biological efficacy (Pillai et al., 2019).

Antimicrobial and Antiviral Potentials

Further research has extended to the synthesis of novel 1,2,4-triazole derivatives with promising antimicrobial and antiviral activities. These studies have synthesized compounds that are screened against various microbial strains, including Mycobacterium tuberculosis, and evaluated for their potential to inhibit HIV-1. The results highlight the therapeutic relevance of these compounds in addressing infectious diseases, offering a pathway for the development of new antimicrobial and antiviral agents (Seelam et al., 2016; Larsen et al., 1999).

特性

IUPAC Name |

3-(2-ethoxyethylsulfanyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O2S/c1-5-19-6-7-20-12-14-13-10(17(12)3)9-8-16(2)15-11(9)18-4/h8H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPXOPAFTITROC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCSC1=NN=C(N1C)C2=CN(N=C2OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,2'-bifuran]-5-ylmethyl)thiophene-3-carboxamide](/img/structure/B2514872.png)

![2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2514874.png)

![1-(2-fluorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2514879.png)

![2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide](/img/structure/B2514886.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2514890.png)

![N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide](/img/structure/B2514892.png)